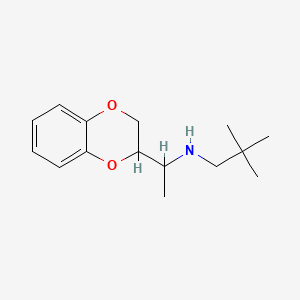
2-(1-Neopentylaminoethyl)-1,4-benzodioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is an organic compound that features a benzodioxane ring substituted with a neopentylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Neopentylaminoethyl Group: The neopentylaminoethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Neopentylaminoethyl)-1,4-benzodioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the neopentylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Neopentylaminoethyl)-1,4-benzodioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The neopentylaminoethyl group may interact with enzymes or receptors, leading to various biological effects. The benzodioxane ring can also play a role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl alcohol: A compound with a similar neopentyl group but different functional groups.
Neopentylamine: Shares the neopentyl group and amine functionality.
Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is unique due to the combination of the neopentylaminoethyl group and the benzodioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propriétés
Numéro CAS |
67011-33-0 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H23NO2/c1-11(16-10-15(2,3)4)14-9-17-12-7-5-6-8-13(12)18-14/h5-8,11,14,16H,9-10H2,1-4H3 |
Clé InChI |
JPDSUSRTWKLSDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1COC2=CC=CC=C2O1)NCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















